molecular formula C7H15N3O B1529378 [2-(Aminomethyl)cyclopentyl]urea CAS No. 1342970-67-5

[2-(Aminomethyl)cyclopentyl]urea

Cat. No.: B1529378
CAS No.: 1342970-67-5
M. Wt: 157.21 g/mol
InChI Key: DAUMQTMEJQYCCL-UHFFFAOYSA-N
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Description

[2-(Aminomethyl)cyclopentyl]urea is a chemical compound with the molecular formula C7H15N3O. It is characterized by a cyclopentyl ring substituted with an aminomethyl group and a urea moiety. This compound is of interest in various scientific and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Aminomethyl)cyclopentyl]urea typically involves the reaction of cyclopentylamine with cyanate esters under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which then reacts with the amine to form the urea derivative.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: [2-(Aminomethyl)cyclopentyl]urea can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted cyclopentyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, [2-(Aminomethyl)cyclopentyl]urea is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a potential inhibitor itself. Its interaction with biological targets can provide insights into the mechanisms of various biochemical processes.

Medicine: In the medical field, this compound may be explored for its therapeutic potential. It could be investigated for its efficacy in treating diseases or conditions related to its biological activity.

Industry: In industry, this compound can be utilized in the production of polymers, coatings, and other materials. Its unique properties make it suitable for various applications requiring specific chemical functionalities.

Mechanism of Action

The mechanism by which [2-(Aminomethyl)cyclopentyl]urea exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to the modulation of biological processes. The specific pathways involved would depend on the context of its application, whether in research, medicine, or industry.

Comparison with Similar Compounds

  • Cyclopentylamine

  • Urea derivatives

  • Aminomethyl-substituted cycloalkanes

Uniqueness: [2-(Aminomethyl)cyclopentyl]urea is unique due to its combination of the cyclopentyl ring and the urea group, which imparts distinct chemical and physical properties compared to its similar compounds

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Properties

IUPAC Name

[2-(aminomethyl)cyclopentyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O/c8-4-5-2-1-3-6(5)10-7(9)11/h5-6H,1-4,8H2,(H3,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAUMQTMEJQYCCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)NC(=O)N)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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